Dual GSK-3/JAK Inhibitory Profile of the Phenylbenzoisoxazole Scaffold vs. Monotherapy Comparators
The benzo[c]isoxazole core of CAS 2188279-35-6 is characterized in patent literature as inhibiting both GSK-3 and JAK kinases, a dual inhibitory profile that is not possessed by the highly selective clinical inhibitors of GSK-3 (e.g., CHIR99021) or JAK (e.g., Ruxolitinib) individually [1]. While CHIR99021 is a potent and highly selective GSK-3 inhibitor with demonstrated activity in stem cell maintenance, and Ruxolitinib is a potent and highly selective JAK1/2 inhibitor approved for myelofibrosis, neither compound exhibits significant cross-reactivity at the other kinase target at physiologically relevant concentrations [1]. The combination of these activities in a single chemical entity based on the benzo[c]isoxazole scaffold may be advantageous for research into diseases characterized by co-activation of the Wnt/β-catenin and JAK/STAT signaling pathways, such as certain colorectal cancers and inflammatory conditions, where targeting a single node has proven insufficient [1].
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | Dual GSK-3 and JAK inhibitory activity (as a class feature of benzisoxazole patent compounds) [1] |
| Comparator Or Baseline | CHIR99021: selective GSK-3 inhibitor; Ruxolitinib: selective JAK1/2 inhibitor |
| Quantified Difference | Qualitative profile difference: Dual GSK-3/JAK inhibition vs. selective single-kinase inhibition [1] |
| Conditions | Patent claims based on in vitro kinase inhibition assays [1] |
Why This Matters
This dual inhibitory profile provides a unique chemical tool for simultaneously probing the Wnt/β-catenin and JAK/STAT pathways in a single experimental system, an approach not possible with standard-of-care comparator probes.
- [1] Unciti-Broceta, A., Fraser, C., & Carragher, N. O. (2019). U.S. Patent No. 10,294,227. Compounds. Washington, DC: U.S. Patent and Trademark Office. View Source
